molecular formula C14H15ClF2O3 B1371865 Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate CAS No. 951887-26-6

Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate

Cat. No. B1371865
M. Wt: 304.71 g/mol
InChI Key: HJUQHFPXKQCNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate” is an organic compound containing a carboxylic ester functional group, a chloro-difluorophenyl group, and an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the hexanoate backbone with the 2-chloro-4,5-difluorophenyl group attached at the 6-position and the ethyl ester group also at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the ester group suggests that this compound would have some degree of polarity and could potentially participate in hydrogen bonding .

Scientific Research Applications

Spectroscopic and Diffractometric Study in Pharmaceutical Compounds

  • Research has been conducted on polymorphic forms of compounds related to Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate, particularly focusing on their characterization using spectroscopic and diffractometric techniques. These studies are significant in analytical and physical characterization within pharmaceutical research (Vogt et al., 2013).

Synthesis of Biotin

  • A study detailed the regioselective chlorination of related compounds, contributing to the synthesis of biotin, a vital nutrient. This advancement is significant in the field of biochemical synthesis and vitamin research (Zav’yalov et al., 2006).

Enzymatic Process Development for Medicinal Synthesis

  • Another research emphasized the development of an enzymatic process to transform related compounds for the synthesis of Ticagrelor, a medication used for treating acute coronary syndromes. This showcases the application of biocatalysis in pharmaceutical manufacturing (Guo et al., 2017).

Synthesis of Statin Precursors

  • Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate-related compounds have been used in the synthesis of statin precursors, indicating its role in the development of cholesterol-lowering drugs (Tararov et al., 2006).

Anticancer, Antitubercular, and Antimicrobial Activities

  • Studies have explored the synthesis of derivatives of related compounds, assessing their potential in anticancer, antitubercular, and antimicrobial activities. This highlights its significance in the development of new therapeutic agents (Popat et al., 2003).

Novel Pesticide Synthesis

  • Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate and its derivatives have been utilized in the synthesis of novel pesticides, emphasizing its application in agricultural chemistry (Shan, 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and the specific hazards would depend on factors such as reactivity and toxicity .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound shows promise as a pharmaceutical, future research could involve animal testing or clinical trials .

properties

IUPAC Name

ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF2O3/c1-2-20-14(19)6-4-3-5-13(18)9-7-11(16)12(17)8-10(9)15/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUQHFPXKQCNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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